molecular formula C6H4F3NO B2812761 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 2460748-75-6

6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one

Cat. No.: B2812761
CAS No.: 2460748-75-6
M. Wt: 163.099
InChI Key: WQWRIRVYMMRDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-2-azabicyclo[220]hex-5-en-3-one is a unique bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclo structure

Scientific Research Applications

6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

This typically applies to bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting potential applications and areas of future research for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one can be achieved through several methods. One common approach involves the use of photochemical rearrangement. For instance, the preparation of similar bicyclic compounds like 2-oxabicyclo[2.2.0]hex-5-en-3-one has been reported using flow photochemistry, which significantly reduces reaction times and improves throughput . This method involves the irradiation of suitable precursors with specific wavelengths of light to induce the desired rearrangement.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the photochemical processes used in laboratory settings. Flow photochemistry is particularly advantageous for industrial applications due to its ability to handle large volumes and reduce reaction times, thus increasing efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

6-(trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)3-1-2-4(3)10-5(2)11/h1-2,4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWRIRVYMMRDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2C1C(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.